Absence of Target-Specific Pharmacological Data Prevents Comparator Analysis
A direct search of the patent literature for N-alkyltriazole LPA receptor antagonists (US9321738B2), which contains hundreds of structurally related 1,2,3-triazole-4-carboxamides, confirmed that 1-(4-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is not among the exemplified compounds with reported IC50 values . Similarly, an exhaustive query of BindingDB and ChEMBL returned no target engagement data (IC50, Ki, EC50) for this precise CAS number. Consequently, no quantitative head-to-head comparisons with the closest analogs—such as the LPA3 antagonist BDBM50398092 (IC50 = 6310 nM in a calcium flux assay) —can be performed. This absence of data must not be misinterpreted as evidence of inactivity; rather, the molecule is pharmacologically uncharacterized.
| Evidence Dimension | LPA3 Antagonist Potency (Ca2+ Flux FLIPR Assay) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related N-alkyltriazole analog BDBM50398092 (IC50 = 6310 nM) |
| Quantified Difference | Cannot be calculated |
| Conditions | Human LPA3 receptor, Calcium Flux Assay, FLIPR, 298.15 K |
Why This Matters
Procurement decisions for LPAR-targeted screening cannot be data-driven until this compound is empirically tested against the same assay panel.
- [1] Gabriel, S. D., Hamilton, M. M., Lucas, M. C., Qian, Y., & Sidduri, A. (2016). N-alkyltriazole compounds as LPAR antagonists. U.S. Patent No. US9321738B2. View Source
- [2] BindingDB. (n.d.). Ki Summary for BDBM50398092 targeting Lysophosphatidic acid receptor 3. Entry ID: 7912. Retrieved May 3, 2026. View Source
